3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1975118-31-0
Cat. No.: VC4172358
Molecular Formula: C9H14N2O3
Molecular Weight: 198.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1975118-31-0 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.222 |
| IUPAC Name | 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N2O3/c1-6(2)14-5-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13) |
| Standard InChI Key | LOFPYEPDBLTPSW-UHFFFAOYSA-N |
| SMILES | CC(C)OCC1=NN(C=C1C(=O)O)C |
Introduction
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and material sciences. The structural framework of this compound includes a pyrazole ring substituted with an isopropoxymethyl group at position 3, a methyl group at position 1, and a carboxylic acid functional group at position 4.
Synthesis Pathway
The synthesis of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: A condensation reaction between hydrazine derivatives and β-diketones forms the pyrazole core.
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Functionalization at Position 3: Alkylation with isopropyl bromide or similar reagents introduces the isopropoxymethyl group.
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Carboxylation at Position 4: Carboxylation reactions using carbon dioxide or related reagents yield the carboxylic acid functionality.
Applications and Potential Uses
This compound's structure suggests potential applications in:
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Pharmaceuticals: Pyrazole derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties.
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Agrochemicals: Pyrazoles often serve as precursors for herbicides and fungicides.
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Material Science: Functionalized pyrazoles are used in coordination chemistry and as ligands in catalysis.
Research Findings
Studies on related pyrazole compounds provide insights into their properties:
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Antioxidant Potential: Derivatives with hydroxyl or carboxyl groups exhibit strong radical scavenging activity .
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Pharmacokinetics: Functional groups like isopropoxymethyl enhance lipophilicity, potentially improving bioavailability.
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Synthetic Versatility: Pyrazoles are amenable to various substitutions, allowing fine-tuning of their properties .
Data Gaps and Future Directions
While the compound's structure suggests significant utility, experimental validation of its biological activities is crucial. Future studies should focus on:
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Synthesizing analogs to explore structure-activity relationships (SAR).
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Conducting in vitro and in vivo assays to determine pharmacological profiles.
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Investigating its role as a ligand in metal-organic frameworks (MOFs).
This comprehensive analysis underscores the importance of continued research into novel pyrazole derivatives for advancing science and technology.
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